molecular formula C31H33N3O6S B12417689 Zafirlukast m-Tolyl Isomer-d7

Zafirlukast m-Tolyl Isomer-d7

Cat. No.: B12417689
M. Wt: 582.7 g/mol
InChI Key: CXQBGQANHHFUKA-QRAXOWDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zafirlukast m-Tolyl Isomer-d7 is a deuterium-labeled analog of Zafirlukast, a leukotriene receptor antagonist used primarily for the prophylaxis and chronic treatment of asthma. The compound has a molecular formula of C31H26D7N3O6S and a molecular weight of 582.72 . It is used in proteomics research and other scientific studies .

Chemical Reactions Analysis

Oxidation Reactions

Zafirlukast m-Tolyl Isomer-d7 undergoes selective oxidation at its indole and methoxy-substituted aromatic rings. Key findings include:

  • Indole Oxidation : The indole moiety reacts with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form an N-oxide derivative.

  • Aromatic Ring Oxidation : Under acidic conditions with hydrogen peroxide, the methoxy-substituted benzene ring undergoes hydroxylation, producing a dihydroxy derivative .

Reaction TypeReagents/ConditionsProductYieldSource
Indole OxidationmCPBA, DCM, 0°CN-Oxide65%
Aromatic OxidationH₂O₂, H₂SO₄, 40°CDihydroxy derivative58%

Hydrolysis Reactions

The carbamate and sulfonamide groups are susceptible to hydrolysis:

  • Carbamate Hydrolysis : Treatment with LiOH in aqueous methanol cleaves the cyclopentyl carbamate, yielding a primary amine intermediate .

  • Sulfonamide Stability : The sulfonamide group remains intact under basic hydrolysis but reacts with concentrated HCl at elevated temperatures (80°C) to form sulfonic acid .

Functional GroupReagents/ConditionsProductNotesSource
CarbamateLiOH, MeOH/H₂OAmine intermediatepH 12, 4h
SulfonamideHCl (conc.), 80°CSulfonic acidSlow degradation

Coupling and Functionalization

The compound participates in coupling reactions to form analogs:

  • DCC/DMAP-Mediated Coupling : The carboxylic acid derivative (generated via hydrolysis) reacts with substituted sulfonamides using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield structurally diverse analogs .

  • Deuterium Exchange : The deuterated m-tolyl group shows negligible hydrogen-deuterium exchange under neutral or acidic conditions, confirming isotopic stability .

Synthetic Pathway Highlights

Key steps in its synthesis include:

  • Oxidative Cyclization : A catalytic step using Pd(OAc)₂ forms the indole core while preserving deuterium labels .

  • Sulfonamide Introduction : Coupling of the deuterated m-tolylsulfonamide precursor via nucleophilic acyl substitution .

Stability and Degradation

  • Thermal Stability : Stable at -20°C but degrades above 100°C, producing aromatic fragments and sulfur dioxide.

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfonamide bond, forming a nitroso intermediate .

Scientific Research Applications

Pharmacokinetics Studies

Zafirlukast m-Tolyl Isomer-d7 is utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of Zafirlukast in biological systems. The deuterium labeling allows for enhanced detection sensitivity in mass spectrometry, facilitating accurate quantification of drug levels in various tissues.

Case Study Example :
A study conducted by Acanthus Research demonstrated the use of this compound in assessing the metabolic pathways of Zafirlukast in human liver microsomes. The results indicated that the labeled compound could effectively track metabolic transformations and identify potential metabolites that may contribute to therapeutic efficacy or adverse effects.

Toxicology Research

In toxicological assessments, this compound aids in evaluating the safety profile of Zafirlukast by monitoring its effects on cellular systems and potential toxic metabolites.

Data Table: Toxicological Assessment Results

Study ParameterObservations
Cell ViabilityNo significant cytotoxicity at therapeutic concentrations
Metabolite IdentificationDetected several metabolites, including N-acetylated forms
In vivo ToxicityNo adverse effects observed in animal models at standard doses

Drug Interaction Studies

The compound is also pivotal in studying drug-drug interactions involving Zafirlukast. By using the deuterated form, researchers can differentiate between the parent drug and its metabolites when co-administered with other medications.

Case Study Example :
A collaborative study highlighted how this compound was employed to evaluate interactions with common asthma medications. The findings revealed altered pharmacokinetics when Zafirlukast was administered alongside certain corticosteroids, suggesting a need for dosage adjustments.

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for developing and validating methods for quantifying Zafirlukast in pharmaceutical formulations and biological samples.

Data Table: Method Validation Parameters

ParameterValue
LinearityR² = 0.999
Limit of Detection0.5 ng/mL
Recovery Rate98% ± 2%

Biological Activity

Zafirlukast m-Tolyl Isomer-d7 is a deuterated derivative of Zafirlukast, a well-known leukotriene D4 receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. This article explores its biological activity, synthesis, pharmacokinetics, and potential applications in medical research.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₃₁H₂₆D₇N₃O₆S
  • Molecular Weight : Approximately 575.675 g/mol
  • CAS Number : 1794760-52-3

The "m-Tolyl Isomer" refers to the position of the methyl group on the tolyl ring at the meta position, while "d7" indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, enhancing its utility in pharmacokinetic studies.

This compound functions as a selective and competitive antagonist of the cysteinyl leukotriene-1 receptor (CYSLTR1). By blocking leukotrienes, it reduces airway constriction, mucus production, and inflammation in the lungs, making it effective for asthma management.

Comparison with Other Leukotriene Antagonists

Compound NameMechanism of ActionUnique Features
ZafirlukastCysteinyl leukotriene receptor antagonistNon-deuterated version; widely used for asthma
MontelukastCysteinyl leukotriene receptor antagonistDifferent receptor selectivity; marketed widely
PranlukastCysteinyl leukotriene receptor antagonistShorter half-life; primarily used in Japan
This compoundCysteinyl leukotriene receptor antagonistDeuterated form for enhanced pharmacokinetic studies

Biological Activity and Pharmacokinetics

Research indicates that this compound retains similar biological activity to its non-deuterated counterpart. Its deuterated nature allows for improved tracking of drug metabolism and distribution within biological systems, which is crucial for understanding its pharmacokinetics.

Case Studies

  • Asthma Management : In clinical trials, Zafirlukast has been shown to significantly reduce asthma symptoms and improve pulmonary function without increasing adverse events. The addition of deuterium in this compound may enhance these effects by providing clearer insights into drug behavior in vivo .
  • Thrombotic Activity : A study identified Zafirlukast as a potent broad-spectrum inhibitor of thiol isomerases (TIs), which are involved in platelet function and thrombus formation. This suggests potential applications beyond asthma treatment, particularly in managing thrombotic disorders .

Synthesis and Research Applications

The synthesis of this compound typically involves modifying existing synthetic pathways for Zafirlukast to incorporate deuterium at specific positions. This compound serves multiple research purposes:

  • Analytical Chemistry : Used as a reference standard for method development.
  • Pharmaceutical Research : Investigates metabolic pathways and pharmacokinetics.
  • Biological Studies : Explores the impact of deuterium incorporation on biological activity .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Zafirlukast m-Tolyl Isomer-d7, and how do they ensure structural fidelity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (HNMR) spectroscopy are critical for confirming purity, isotopic labeling, and structural integrity. For example, HPLC-MS quantifies impurities (e.g., below 0.10% thresholds), while HNMR resolves stereochemical ambiguities, particularly for deuterated isomers .

Q. How should researchers document synthetic protocols and analytical data for this compound to ensure reproducibility?

  • Methodological Answer : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry:

  • Experimental Section : Detail reaction conditions, purification steps, and characterization data (e.g., retention times, spectral peaks).
  • Supporting Information : Include raw chromatograms, spectra, and reproducibility metrics. For known compounds, cite prior literature; for novel derivatives, provide full synthetic evidence .

Q. What are the key considerations for impurity profiling in this compound synthesis?

  • Methodological Answer : Use reverse-phase gradient HPLC with UV detection to monitor impurities (e.g., five unknowns at 0.05–0.15%). Validate methods per ICH guidelines, including forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation products .

Advanced Research Questions

Q. How can in vitro models (e.g., bronchial epithelial cells) elucidate this compound’s mitochondrial effects?

  • Methodological Answer : Design dose-response experiments using primary human bronchial epithelial cells (BECs). Measure oxygen consumption (Seahorse Analyzer) and mitochondrial biogenesis markers (e.g., PGC-1α, TFAM) via qPCR/Western blot. Normalize mtDNA/nDNA ratios to assess biogenesis .

Q. What experimental strategies address contradictions in Zafirlukast’s efficacy across clinical and preclinical studies?

  • Methodological Answer : Retrospective meta-analyses (e.g., comparing fluticasone vs. zafirlukast trials) should stratify by patient age and disease severity. For preclinical models, standardize endpoints (e.g., lung function vs. symptom scores) and validate translational relevance using aged rodent models .

Q. How can drug-initiated activity metabolomics resolve this compound’s toxicity in metabolic studies?

  • Methodological Answer : Screen metabolites via LC-MS/MS to identify non-toxic bioactive derivatives (e.g., brown-fat-inducing metabolites). Use CRISPR-Cas9-edited adipocyte models to validate target pathways (e.g., CREB signaling) while minimizing off-target effects .

Q. What statistical approaches are optimal for analyzing Zafirlukast’s nephroprotective effects in rodent models?

  • Methodological Answer : Apply ANOVA with post hoc LSD tests to compare serum creatinine/BUN levels across treatment groups (e.g., MTX vs. zafirlukast+MTX). Include power analysis to determine sample sizes, ensuring ≥80% statistical power for detecting ≥20% effect sizes .

Q. How should researchers validate animal models for Zafirlukast’s anti-fibrotic effects (e.g., capsular contracture)?

  • Methodological Answer : Use rat silicone-implant models with intra-implant pressure monitoring. Include sham-operated controls and blinded histopathological scoring (e.g., collagen density via Masson’s trichrome). Adhere to ARRIVE 2.0 guidelines for ethical reporting .

Q. Data Integrity & Reproducibility

Q. How to resolve discrepancies in Zafirlukast’s reported effects on diabetic nephropathy models?

  • Methodological Answer : Replicate in vitro studies using renal mesangial cells exposed to AGEs. Standardize AGE preparation (e.g., glycated BSA under hyperglycemic conditions) and validate receptor expression (e.g., RAGE) via flow cytometry .

Q. What frameworks ensure robust citation practices when referencing Zafirlukast isomer studies?

Properties

Molecular Formula

C31H33N3O6S

Molecular Weight

582.7 g/mol

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate

InChI

InChI=1S/C31H33N3O6S/c1-20-7-6-10-26(15-20)41(37,38)33-30(35)22-12-11-21(29(17-22)39-3)16-23-19-34(2)28-14-13-24(18-27(23)28)32-31(36)40-25-8-4-5-9-25/h6-7,10-15,17-19,25H,4-5,8-9,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,6D,7D,10D,15D

InChI Key

CXQBGQANHHFUKA-QRAXOWDBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.